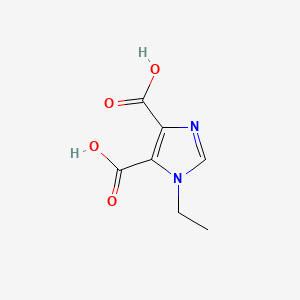

1-Ethylimidazole-4,5-dicarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethylimidazole-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-2-9-3-8-4(6(10)11)5(9)7(12)13/h3H,2H2,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALUVAMJOLDSJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC(=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50235461 | |

| Record name | 1-Ethylimidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86263-61-8 | |

| Record name | 1-Ethylimidazole-4,5-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086263618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethylimidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 1 Ethylimidazole 4,5 Dicarboxylic Acid

Strategic Approaches to the Regioselective Synthesis of 1-Ethylimidazole-4,5-dicarboxylic Acid

The synthesis of this compound requires regioselective control to ensure the ethyl group is introduced specifically at the N-1 position of the imidazole (B134444) ring. Various approaches have been developed for the synthesis of substituted imidazole-4,5-dicarboxylic acids, ranging from the assembly of the ring from acyclic precursors to the modification of a pre-existing imidazole scaffold. researchgate.net

A prevalent and effective multi-step strategy for the regioselective synthesis of 1-alkylimidazole-4,5-dicarboxylic acids involves the oxidation of a 1-alkylbenzimidazole precursor. This method ensures the alkyl group is correctly positioned prior to the formation of the dicarboxylic acid functionality.

The synthesis commences with the N-alkylation of benzimidazole to form the key intermediate, 1-ethylbenzimidazole. This intermediate is then subjected to oxidative cleavage of the benzene ring, which yields the desired this compound. A common method employs hydrogen peroxide in concentrated sulfuric acid as the oxidizing system. researchgate.net This process involves the dropwise addition of hydrogen peroxide to a solution of 1-ethylbenzimidazole in sulfuric acid at elevated temperatures. This approach has been shown to produce this compound with a reported yield of 41%.

Table 1: Multi-Step Synthesis of this compound This table outlines the reaction conditions for the oxidation of 1-ethylbenzimidazole.

| Starting Material | Reagents | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| 1-Ethylbenzimidazole | 33% Hydrogen Peroxide, Sulfuric Acid | 95–130°C | 30 min stirring | 41% |

The primary intermediate in this route is 1-ethylbenzimidazole . Its identification and purity are crucial for the success of the subsequent oxidation step. Spectroscopic methods are typically used to characterize this intermediate before proceeding.

One-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, are highly valued for their efficiency, reduced waste, and simplified procedures. asianpubs.org In the field of imidazole synthesis, various one-pot, multi-component reactions have been developed, particularly for producing highly substituted imidazoles. asianpubs.orgresearchgate.net These methods often involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and an ammonium source. asianpubs.org

However, for the specific synthesis of this compound, dedicated one-pot methodologies are not prominently featured in the literature. The multi-step approach involving the oxidation of 1-ethylbenzimidazole remains the more commonly documented route. While one-pot syntheses offer significant advantages in terms of process efficiency and green chemistry, their application to this particular target compound appears to be an area requiring further research and development. The challenge lies in achieving the required regioselectivity of N-ethylation while simultaneously constructing and functionalizing the imidazole ring in a single pot.

Reaction Kinetics and Thermodynamic Considerations in Compound Formation

The formation of this compound involves key reaction steps whose kinetics and thermodynamics are critical to understanding and optimizing the synthesis. The N-alkylation of an imidazole ring, a fundamental step in many synthetic routes, is a classic example of a nucleophilic substitution (SN2) reaction.

Studies on the kinetics of N-alkylation of imidazoles to form imidazolium (B1220033) ionic liquids provide valuable insights. These reactions are typically exothermic, and the reaction rate is significantly influenced by the solvent. ku.edu The rate of reaction is affected by the solvent's polarity, with higher rates often observed in polar aprotic solvents that can stabilize the charged transition state. ku.edu However, polar protic solvents can slow the reaction by forming hydrogen bonds with the lone pair of electrons on the imidazole nitrogen, which impedes its nucleophilic attack. ku.edu

Thermodynamic properties, such as the Gibbs free energy of formation, determine the spontaneity and equilibrium position of the reaction. While specific thermodynamic data for this compound is scarce, quantum chemical calculations on the closely related homolog, 1-propylimidazole-4,5-dicarboxylic acid, have been performed. These computational studies calculate the Gibbs energies of the different molecular and ionic forms of the compound, providing insight into its acid-base properties and stability. Such theoretical calculations are instrumental in predicting reaction feasibility and understanding the structural features of the final product. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov Several principles of green chemistry can be applied to the synthesis of this compound to enhance its environmental sustainability.

Use of Greener Reagents: The established multi-step synthesis utilizes hydrogen peroxide as the oxidant for the cleavage of the benzimidazole ring. researchgate.net This is a positive feature from a green chemistry perspective, as the primary byproduct of H₂O₂ reduction is water, which is environmentally benign. This is a significant improvement over traditional heavy-metal oxidants like potassium dichromate or permanganate, which generate hazardous waste. google.com

Alternative Solvents and Catalysts: While effective, the use of concentrated sulfuric acid is a drawback due to its corrosive nature and the difficulty in recycling. Green chemistry encourages the exploration of alternative, less hazardous solvents. Furthermore, the development of catalytic systems, such as using reusable solid acid catalysts or biodegradable catalysts like citric acid (found in lemon juice), could offer greener alternatives. researchgate.netijpsr.com For instance, solvent-free reaction conditions or the use of water as a solvent are highly desirable. asianpubs.orgijpsr.com

Energy Efficiency: The application of alternative energy sources like microwave or ultrasound irradiation can often reduce reaction times, increase yields, and lower energy consumption compared to conventional heating methods. bohrium.com

By integrating these principles, the synthesis of this compound can be made more efficient and environmentally friendly.

Derivatization Strategies for Functional Enhancement and Precursor Generation

This compound serves as a versatile scaffold for the generation of a wide array of functional derivatives and is a key precursor in the synthesis of more complex molecules. google.com The two carboxylic acid groups are the primary sites for chemical modification.

Amide Formation: The carboxylic acid groups can be readily converted into amides by reacting with various amines. This derivatization is a common strategy to create libraries of imidazole-4,5-dicarboxamides for biological screening. nih.gov These derivatives are explored for a range of therapeutic applications due to their ability to mimic the structure of purines. nih.gov

Precursor for Pharmaceuticals: Imidazole-4,5-dicarboxylic acid and its derivatives are important building blocks for semi-synthetic penicillins and cephalosporins, which are classes of widely used antibiotics. google.comresearchgate.net It is also a precursor for 4-aminoimidazole-5-carboxylic acid, an intermediate in the biosynthesis of purines. google.com

Coordination Chemistry and MOFs: The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate groups are excellent coordination sites for metal ions. researchgate.net This property allows this compound to act as a multifunctional ligand in the construction of metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and separation.

Esterification and Other Modifications: The carboxylic acid groups can be converted to esters, which can alter the compound's solubility and reactivity, or serve as protecting groups during further synthetic steps.

Table 2: Derivatization Strategies for this compound This table summarizes the main derivatization pathways and their applications.

| Derivatization Reaction | Resulting Functional Group | Application / Purpose |

|---|---|---|

| Amidation | Dicarboxamide | Generation of compound libraries for drug discovery, purine mimics. nih.gov |

| Decarboxylation/Amination | Amino-carboxylic acid | Precursor for purine synthesis. google.com |

| Coordination | Metal-ligand complex | Formation of Metal-Organic Frameworks (MOFs). |

| Esterification | Dicarboxylate ester | Modification of solubility, protecting group for further synthesis. |

| Building Block | - | Synthesis of semi-synthetic penicillins and cephalosporins. google.comresearchgate.net |

These strategies highlight the importance of this compound as a versatile intermediate in organic synthesis and materials science.

Advanced Structural Characterization and Spectroscopic Analysis

Single-Crystal X-ray Diffraction Studies of 1-Ethylimidazole-4,5-dicarboxylic Acid

Single-crystal X-ray diffraction has been a pivotal technique in determining the precise solid-state structure of this compound and its derivatives. researchgate.netresearchgate.net

The crystal structure of this compound is significantly influenced by a network of intermolecular hydrogen bonds. In its hydrated crystalline form, the molecule participates in both N—H···O and O—H···O hydrogen bonds. researchgate.net These interactions are crucial in stabilizing the crystal lattice and result in the formation of two-dimensional networks of molecules. researchgate.net The packing arrangement is also affected by the steric influence of the alkyl substituent on the imidazole (B134444) ring. researchgate.netresearchgate.net

The conformation of the ethyl group and the two carboxylic acid moieties is a key feature of the molecule's structure. In the solid state, one of the carboxylic acid groups exists in its deprotonated carboxylate form, while the other remains protonated. researchgate.net These two groups, attached to the imidazole ring, are involved in forming an intramolecular O—H···O hydrogen bond. researchgate.net The specific torsion angles defining the orientation of the ethyl group and the planarity of the carboxylic acid groups relative to the imidazole ring are determined by the combined effects of the crystal packing forces and the intramolecular hydrogen bonding. While detailed torsion angle values for this compound are not widely published, studies on analogous structures indicate that the carboxyl groups tend to be nearly coplanar with the imidazole ring to maximize conjugation and facilitate hydrogen bonding.

A defining characteristic of this compound in the solid state is its existence as a zwitterion. researchgate.netresearchgate.net Crystallographic studies have shown that the molecule undergoes an intramolecular proton transfer where a proton from one of the carboxylic acid groups moves to one of the imidazole nitrogen atoms. researchgate.net Specifically, the imidazole N3 atom is protonated, creating a positive charge on the ring, while one of the carboxylic acid groups is deprotonated, resulting in a negatively charged carboxylate group. researchgate.net This zwitterionic form is also observed for the related 1-methyl derivative. However, increasing the length of the alkyl chain to propyl or butyl leads to a rare co-crystallization of both neutral and zwitterionic tautomers. researchgate.net In a DMSO-d6 solution, this compound also maintains this zwitterionic structure. researchgate.net

Table 1: Crystallographic and Structural Features of this compound

| Feature | Description | Source(s) |

|---|---|---|

| Molecular Form | Zwitterionic in the solid state and in DMSO solution. | researchgate.net, researchgate.net, researchgate.net |

| Protonation Site | The N3 atom of the imidazole ring is protonated. | researchgate.net |

| Deprotonation Site | One of the two carboxylic acid groups is deprotonated. | researchgate.net |

| Intramolecular Bonds | An O—H···O hydrogen bond is present between the carboxylic and carboxylate groups. | researchgate.net |

| Intermolecular Bonds | The crystal structure is stabilized by N—H···O and O—H···O hydrogen bonds. | researchgate.net |

| Crystal Packing | Molecules are linked into two-dimensional networks. | researchgate.net |

Solid-State and Solution Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy provides valuable insight into the structure and dynamics of this compound in both the solid and solution phases.

While detailed solid-state and solution ¹³C and ¹⁵N NMR spectral data for this compound are not extensively reported in the literature, studies on closely related imidazole derivatives demonstrate the utility of these techniques. For instance, ¹³C CP-MAS NMR has been effectively used to study tautomerism in 2-phenyl substituted imidazoles, overcoming the challenges of fast tautomerization in solution that can impede full structural characterization. mdpi.com In solution, the chemical shifts of the imidazole ring carbons are sensitive to the tautomeric form and the presence of a zwitterionic state.

¹⁵N NMR is particularly sensitive to the electronic environment of the nitrogen atoms and is a powerful tool for studying tautomerism and hydrogen bonding in imidazole compounds. fu-berlin.de For this compound, the zwitterionic form would be expected to show distinct ¹⁵N chemical shifts for the protonated iminium nitrogen and the unprotonated pyridine-like nitrogen of the imidazole ring.

¹H NMR studies in DMSO-d6 solution confirm the zwitterionic nature of this compound. The chemical shift of the C2-H proton of the imidazole ring is observed in the region of 9.10–9.19 ppm, which is characteristic of the protonated imidazolium (B1220033) ring in this and homologous compounds. researchgate.net

Table 2: ¹H NMR Data for this compound

| Solvent | Proton | Chemical Shift (ppm) | Source(s) |

|---|---|---|---|

| DMSO-d6 | Imidazole C2-H | 9.10 - 9.19 | researchgate.net |

There is currently a lack of published 2D NMR studies, such as ¹H-¹H NOESY or heteronuclear correlation experiments (HSQC, HMBC), specifically for this compound. Such experiments would be invaluable for unambiguously assigning all proton and carbon signals and for providing through-space correlation information, which could further elucidate the conformation of the ethyl group relative to the imidazole ring in solution.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Environmental Effects

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive method for the structural elucidation of molecules like this compound. These techniques probe the vibrational and rotational energy states of a molecule, providing a unique spectral fingerprint that is highly sensitive to its functional groups, bonding, and molecular environment. While specific experimental spectra for this compound are not widely published, a detailed analysis can be constructed based on the well-documented spectra of its parent compound, 1H-Imidazole-4,5-dicarboxylic acid, and by considering the predictable effects of N-alkylation. nih.govnist.gov

In the solid state, the spectral features are significantly influenced by intermolecular interactions, most notably extensive hydrogen bonding networks established by the carboxylic acid moieties and the imidazole ring. These interactions can lead to considerable broadening and shifting of vibrational bands compared to the gas phase or in dilute, non-polar solvents.

FT-IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes that induce a change in the dipole moment. Raman spectroscopy, conversely, measures the inelastic scattering of monochromatic light, detecting vibrational modes that cause a change in the molecule's polarizability. The two techniques are complementary; vibrations that are strong in FT-IR may be weak or silent in Raman, and vice versa, allowing for a more complete vibrational analysis. For instance, the symmetric stretching of a non-polar bond might be Raman active but IR inactive.

The substitution of the N1-proton with an ethyl group introduces new vibrational modes, primarily the C-H stretching and bending vibrations of the ethyl group, which typically appear in well-defined spectral regions. Furthermore, the ethyl group's electronic and steric influence can subtly perturb the vibrational frequencies of the imidazole ring and the attached carboxylic acid groups.

Table 3.3.1: Principal Vibrational Modes for Imidazole-4,5-dicarboxylic Acid Derivatives (Note: This table is based on data for the parent compound 1H-Imidazole-4,5-dicarboxylic acid and expected regions for the ethyl group. Wavenumbers (cm⁻¹) are approximate and can vary based on the physical state and intermolecular interactions.)

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique(s) | Notes |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3200 - 2500 | FT-IR | Very broad band due to strong intermolecular hydrogen bonding. |

| C-H Stretch (Imidazole Ring) | 3150 - 3050 | FT-IR, Raman | |

| C-H Stretch (Ethyl Group) | 3000 - 2850 | FT-IR, Raman | Asymmetric and symmetric stretches of CH₃ and CH₂ groups. |

| C=O Stretch (Carboxylic Acid) | 1750 - 1680 | FT-IR (Strong) | Position is sensitive to hydrogen bonding and conjugation. |

| C=C & C=N Ring Stretches | 1640 - 1450 | FT-IR, Raman | Multiple bands corresponding to stretching of the imidazole ring bonds. researchgate.net |

| C-H Bending (Ethyl Group) | 1470 - 1370 | FT-IR | Scissoring and bending modes of CH₃ and CH₂ groups. |

| O-H In-Plane Bend | 1440 - 1395 | FT-IR | Often coupled with other vibrations. |

| Imidazole Ring Breathing/Stretching | 1300 - 1000 | Raman (Strong) | Involves symmetric expansion and contraction of the entire ring. mdpi.com |

The two carboxylic acid groups at the C4 and C5 positions of the imidazole ring dominate the FT-IR spectrum of this compound. Their vibrational modes are highly characteristic and provide clear evidence of their presence.

The most prominent feature in the FT-IR spectrum is the O-H stretching vibration, which appears as an exceptionally broad and often intense absorption band in the 3200-2500 cm⁻¹ region. This broadening is a hallmark of the strong intermolecular hydrogen bonding between the carboxylic acid dimers that form in the solid state. The absorption is often complex, with multiple sub-maxima arising from Fermi resonance with overtones of bending vibrations.

The carbonyl (C=O) stretching vibration is another key diagnostic band. It manifests as a very strong and sharp absorption in the FT-IR spectrum, typically between 1750 cm⁻¹ and 1680 cm⁻¹. The exact frequency is sensitive to the degree of hydrogen bonding; stronger hydrogen bonding to the carbonyl oxygen weakens the C=O bond, shifting the absorption to a lower wavenumber. The electronic effect of the imidazole ring, to which the carboxyl groups are attached, also influences this frequency.

Other important vibrational modes of the carboxylic acid groups include the coupled C-O stretching and in-plane O-H bending vibrations, which are found in the 1440-1210 cm⁻¹ region. researchgate.net An out-of-plane O-H bending vibration typically gives rise to a broad absorption of medium intensity near 920 cm⁻¹.

Table 3.3.1.1: Characteristic Vibrational Frequencies of Carboxylic Acid Groups

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | 3200 - 2500 | Stretching, very broad due to H-bonding. |

| ν(C=O) | 1750 - 1680 | Stretching, strong and sharp. |

| δ(O-H) / ν(C-O) | 1440 - 1210 | In-plane bending coupled with C-O stretching. |

The vibrational modes of the imidazole ring itself provide valuable structural information. The so-called "ring breathing" modes, which involve the symmetric stretching and contraction of the C-C and C-N bonds of the ring, are particularly noteworthy. These modes are often strong and sharp in the Raman spectrum due to the large change in polarizability during the vibration. For substituted imidazoles, a strong Raman band often appears in the 1300-1200 cm⁻¹ region, which is sensitive to the nature and position of substituents. mdpi.com

The introduction of substituents onto the imidazole ring has two primary effects on its vibrational spectrum:

Mass and Kinematic Effects: The addition of an ethyl group at the N1 position and two carboxylic acid groups at the C4 and C5 positions increases the mass of the vibrating system. This, along with the coupling of ring vibrations with substituent vibrations, alters the frequencies of the fundamental ring modes. The ethyl group itself introduces its own characteristic vibrations (C-H stretches and bends) which will be observable in the spectrum. nih.gov

Electronic Effects: The electronic properties of the substituents significantly influence the force constants of the ring's bonds. The two carboxylic acid groups are strongly electron-withdrawing, which affects the electron distribution within the aromatic imidazole ring. This electronic perturbation alters the bond strengths and, consequently, the frequencies of the ring's stretching and bending modes. strath.ac.uk The N-ethyl group is generally considered a weak electron-donating group. This combination of substituents can lead to predictable shifts in band positions and changes in band intensities in both FT-IR and Raman spectra when compared to unsubstituted imidazole. For example, the interaction of the imidazole ring with metal ions or its environment through hydrogen bonding can cause shifts in the vibrational modes, which can be tracked using Raman spectroscopy. mdpi.comnih.gov

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation and purity evaluation of synthesized compounds like this compound. Unlike low-resolution mass spectrometry, which provides integer mass-to-charge ratios (m/z), HRMS measures m/z values to a very high degree of precision (typically to four or more decimal places).

This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. The molecular formula for this compound is C₇H₈N₂O₄. Using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), its theoretical monoisotopic mass can be calculated with high accuracy. The experimental measurement of a mass that matches this theoretical value within a narrow tolerance (e.g., < 5 ppm) provides strong evidence for the proposed elemental formula, distinguishing it from other potential formulas that might have the same nominal mass.

Furthermore, HRMS can resolve and accurately measure the relative abundances of the isotopic peaks that make up a molecule's isotopic pattern. Every element with more than one stable isotope (like Carbon with ¹³C, Nitrogen with ¹⁵N, and Oxygen with ¹⁷O and ¹⁸O) contributes to this pattern. The characteristic distribution of these isotopologues (molecules differing only in their isotopic composition) serves as a secondary confirmation of the elemental formula. For this compound, the M+1 peak (arising from the presence of one ¹³C, ¹⁵N, or ¹⁷O atom) and the M+2 peak (from two heavy isotopes or one ¹⁸O atom) will have predictable relative intensities. Comparing the experimentally observed isotopic pattern to the theoretically calculated one provides a high level of confidence in the assigned formula. nih.gov

Table 3.4.1: Theoretical Isotopic Distribution for [C₇H₈N₂O₄+H]⁺ (Calculated for the protonated molecule, [M+H]⁺, with a monoisotopic mass of 185.0557 Da)

| Ion Formula | Mass (Da) | Relative Abundance (%) |

|---|---|---|

| C₇H₉N₂O₄ | 185.0557 | 100.00 |

| ¹³CC₆H₉N₂O₄ | 186.0591 | 7.94 |

| C₇H₉¹⁵NN¹⁶O₄ | 186.0528 | 0.74 |

| C₇H₉N₂¹⁷O¹⁶O₃ | 186.0599 | 0.15 |

HRMS is also a powerful technique for purity assessment. Due to its high resolving power, it can detect the presence of closely related impurities, such as byproducts from the synthesis, starting materials, or degradation products, even at low concentrations. gdut.edu.cnmdpi.com By identifying the exact masses of these additional signals, their elemental compositions can often be deduced, providing critical insights into the nature of the impurities present in the sample. This capability is crucial for ensuring the quality and reliability of the compound for any subsequent application.

Coordination Chemistry and Metal Organic Frameworks Mofs Derived from 1 Ethylimidazole 4,5 Dicarboxylic Acid

Ligand Design Principles for 1-Ethylimidazole-4,5-dicarboxylic Acid in Coordination Chemistry

The utility of this compound (H₂EIDC) as a ligand in coordination chemistry stems from its inherent structural and electronic properties. Like other imidazole-4,5-dicarboxylic acid derivatives, it is a multifunctional ligand with several potential coordination sites: the nitrogen atom of the imidazole (B134444) ring (N3) and the four oxygen atoms of the two carboxylate groups. researchgate.net This multiplicity of donor sites allows for a variety of coordination modes, enabling the ligand to bridge multiple metal centers and form extended networks. researchgate.net

A key design principle for this class of ligands is their ability to be partially or fully deprotonated under different pH conditions. researchgate.net This flexibility allows for fine-tuning the charge and coordination behavior of the linker, which in turn influences the final architecture of the resulting metal complex. The ligand can exist in singly, doubly, or triply deprotonated states when the parent acid (H₃IDC) form is considered, binding to metal ions in various fashions, including terminal and bridging modes (μ₂-, μ₃-, or μ₄-). rsc.org

Specifically for this compound, the presence of the ethyl group at the N1 position precludes deprotonation at that site, which simplifies the potential coordination chemistry compared to the unsubstituted 1H-imidazole-4,5-dicarboxylic acid. Crystal structure analysis has shown that this compound crystallizes in a zwitterionic form, where a proton from one of the carboxylic acid groups transfers to the other imidazole nitrogen. researchgate.netresearchgate.net This zwitterionic nature can influence the intermolecular interactions and packing within the crystal lattice, a crucial factor in supramolecular assembly.

Synthesis and Structural Diversity of Coordination Polymers with this compound

The synthesis of coordination polymers using imidazole-dicarboxylic acid linkers typically employs methods that facilitate the self-assembly of the organic ligand and metal ions into crystalline solids. The resulting structures exhibit remarkable diversity, spanning from discrete molecules to infinite one-, two-, and three-dimensional networks.

Solvothermal and hydrothermal synthesis are the most common and effective methods for generating coordination polymers and MOFs from imidazole-dicarboxylic acid ligands. These techniques involve heating a mixture of the metal salt and the organic linker in a sealed vessel in the presence of a solvent (or water, in the case of hydrothermal synthesis) at temperatures above the solvent's boiling point. The elevated temperature and pressure facilitate the dissolution of precursors and promote the crystallization of thermodynamically stable products.

Factors such as the reaction temperature, the pH of the solution, the molar ratio of metal to ligand, and the choice of solvent can significantly influence the final product's structure and dimensionality. rsc.org For instance, hydro(solvo)thermal synthesis has been successfully used to create a range of frameworks with ligands like 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid, yielding diverse architectures with metal ions such as Mn(II), Pb(II), Cd(II), Cu(II), and Zn(II). rsc.org These methods are directly applicable to the synthesis of frameworks using the 1-ethyl-substituted variant.

The combination of the versatile coordination modes of the imidazole-dicarboxylate linker and the varied coordination geometries of different metal ions leads to a wide array of structural topologies and dimensionalities. While specific examples for this compound are not extensively documented in the reviewed literature, the behavior of its isomers, such as 2-alkyl-1H-imidazole-4,5-dicarboxylic acids, provides insight into its potential.

Research on these related ligands has produced:

0D (Zero-Dimensional) Architectures: Discrete molecular complexes, such as the tetranuclear molecular square {[Ni₄(HEIDC)₄(H₂O)₈]·2H₂O}, where H₃EIDC is 2-ethyl-1H-imidazole-4,5-dicarboxylic acid.

1D (One-Dimensional) Architectures: Infinite chains, as seen in [Zn(HPIMDC)(H₂O)]n, where the metal ions are linked by the dicarboxylate ligand into a linear polymer. rsc.org

2D (Two-Dimensional) Architectures: Layered sheets, such as {[Cd(H₂PIMDC)₂]}n, which form a 2D layer structure. rsc.org These can be further linked by hydrogen bonds or other supramolecular interactions to form 3D supramolecular networks.

3D (Three-Dimensional) Architectures: Fully connected frameworks. For example, cadmium and 2-alkyl-substituted imidazole-4,5-dicarboxylate ligands have formed 3D frameworks under solvothermal conditions. rsc.org

The final dimensionality is a result of the interplay between the ligand's connectivity and the metal ion's coordination number and preference. researchgate.net

Formation of Metal-Organic Frameworks (MOFs) Utilizing this compound as a Linker

MOFs are a subclass of coordination polymers characterized by their porous nature. The design of MOFs using linkers like this compound is a strategic process aimed at creating robust frameworks with accessible voids for applications in gas storage, separation, and catalysis.

The creation of porous MOFs is guided by several key design strategies. The choice of a rigid and geometrically well-defined organic linker is fundamental. Imidazole-dicarboxylic acids provide a rigid core that helps in the formation of stable, non-interpenetrated frameworks. The presence of multiple coordination sites allows for the formation of highly connected networks, which can enhance porosity and stability. rsc.org

A significant challenge in the design of porous MOFs is controlling or preventing the interpenetration of multiple independent frameworks, which can fill the intended void space. Strategies to mitigate this include the use of bulky substituents on the linker that sterically hinder interpenetration. The ethyl group on this compound can serve this purpose. Additionally, the use of secondary building units (SBUs), which are pre-formed metal-ligand clusters, can direct the assembly towards specific, often more open and porous, topologies. mdpi.com The solvent system and other synthesis conditions also play a critical role in directing the assembly towards a desired porous structure. mdpi.com

The substituent on the imidazole ring plays a crucial role in modulating the properties of the resulting framework. In the case of this compound, the ethyl group at the N1 position has a distinct impact compared to an H-atom or other alkyl groups.

Studies on a series of 1-alkylimidazole-4,5-dicarboxylic acids have revealed that the length of the alkyl group leads to significant changes in the crystal and molecular structures. researchgate.net While 1-methyl- and this compound both crystallize in a zwitterionic form, longer alkyl chains (propyl, butyl) result in a rare mixture of neutral and zwitterionic forms. researchgate.netresearchgate.net This change is attributed to the steric factor of the alkyl group, which dictates both the molecular packing in the crystal and the tautomeric composition. researchgate.netresearchgate.net The ethyl group, therefore, provides a specific steric and electronic profile that can be used to guide the self-assembly process, influencing the final topology and potentially preventing less desirable, densely packed structures in favor of more open or specific framework arrangements.

Research Findings on Imidazole-Dicarboxylate Coordination Polymers

The following table summarizes findings from studies on coordination polymers synthesized using various imidazole-4,5-dicarboxylic acid derivatives, illustrating the diversity of achievable structures.

| Metal Ion | Ligand | Synthesis Method | Dimensionality | Resulting Structure/Topology |

| Ni(II) | 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid (H₃EIDC) | Hydrothermal | 0D | Tetranuclear molecular square |

| Zn(II) | 2-Propyl-1H-imidazole-4,5-dicarboxylic acid (H₃PIMDC) | Solvothermal | 1D | Polymeric chain |

| Cd(II) | 2-Propyl-1H-imidazole-4,5-dicarboxylic acid (H₃PIMDC) | Solvothermal | 2D | Layered sheet |

| Cd(II) | 2-Methyl-1H-imidazole-4,5-dicarboxylic acid (H₃MIMDC) | Solvothermal | 3D | Tetragonal framework |

| Cd(II) | 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid (H₃EIMDC) | Solvothermal | 3D | Tetragonal framework |

| Mn(II) | 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid | Hydrothermal | 3D | Non-interpenetrated framework with 1D channels |

Guest-Host Interactions within this compound-Based Frameworks

The study of guest-host interactions is pivotal for applications such as gas storage, separation, and sensing. The porosity and the chemical nature of the pore walls in a MOF dictate its ability to interact with guest molecules. In the case of [KCd(C7N2O4H5)], the presence of one-dimensional channels within its 3D structure suggests a potential for accommodating guest molecules. researchgate.net However, detailed experimental studies on the inclusion of specific guest molecules within this particular framework are not extensively documented in the available literature.

Generally, the interactions between a host MOF and guest molecules can range from weak van der Waals forces to stronger hydrogen bonds or coordinative bonds with accessible metal sites. The ethyl groups lining the pores of a MOF derived from this compound would create a more hydrophobic environment compared to the unsubstituted ligand, which could influence the selective adsorption of nonpolar guest molecules. The potential for specific guest-host interactions would largely depend on the size, shape, and chemical nature of the guest molecules in relation to the pore dimensions and surface chemistry of the framework.

Table 1: Potential Guest-Host Interaction Characteristics of this compound-Based MOFs

| Feature | Description | Potential Guest Molecules |

| Pore Environment | The ethyl groups on the ligand can create hydrophobic pockets within the framework's channels. | Small nonpolar organic molecules, certain gases. |

| Functional Groups | The carboxylate oxygen atoms and imidazole nitrogen atoms can act as hydrogen bond acceptors. | Water, alcohols, and other polar molecules. |

| Open Metal Sites | If present after solvent removal, these sites can act as Lewis acids to coordinate with guest molecules. | Lewis basic molecules like ammonia, amines. |

This table is predictive and based on the structural features of the known cadmium-based MOF and general principles of guest-host chemistry in MOFs, as specific experimental data for guest inclusion in this compound-based frameworks is limited.

Post-Synthetic Modification of this compound-Based Coordination Materials

Post-synthetic modification (PSM) is a powerful strategy to introduce or alter functional groups within a pre-existing MOF structure, thereby tailoring its properties for specific applications without the need to re-synthesize the entire framework from scratch. nih.govresearchgate.net PSM can be broadly categorized into covalent modification of the organic linker and modification of the metal nodes. nih.gov

For MOFs constructed from this compound, the ligand itself does not present readily reactive functional groups for common PSM reactions, such as the amine groups often used for post-synthetic derivatization. rsc.org However, the imidazole ring presents a potential site for modification. For instance, the uncoordinated nitrogen atom of the imidazole ring could potentially be alkylated or protonated.

While specific examples of post-synthetic modification on MOFs derived from this compound are not found in the current scientific literature, the general principles of PSM can be considered.

Table 2: Potential Post-Synthetic Modification Strategies for this compound-Based MOFs

| Modification Type | Target Site | Potential Reaction | Outcome |

| Covalent Modification | Imidazole Ring | Alkylation of the N3 nitrogen atom. | Introduction of new functional groups, alteration of pore chemistry. |

| Metal Node Modification | Coordinated Metal Ion | Ligand exchange with other functional molecules. | Introduction of catalytic sites or other functionalities. |

| Guest Encapsulation | Pores/Channels | Entrapment of functional molecules. | Creation of composite materials with new properties. |

This table outlines theoretical PSM possibilities based on the structure of the ligand and general knowledge of MOF chemistry. Experimental validation for these modifications on this compound-based MOFs is required.

Computational and Theoretical Investigations of 1 Ethylimidazole 4,5 Dicarboxylic Acid and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. orientjchem.org It is widely employed to predict a variety of molecular properties of imidazole-based compounds, including optimized geometries, reaction energies, and electronic characteristics. researchgate.netmdpi.com For 1-ethylimidazole-4,5-dicarboxylic acid, DFT calculations are crucial for understanding the interplay between the ethyl group, the imidazole (B134444) core, and the two carboxylic acid functional groups.

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. DFT calculations can find the lowest energy arrangement of atoms by minimizing the forces on them. orientjchem.org For this compound, this process involves considering various possible conformations. These arise from the rotation around the single bonds, such as the bond connecting the ethyl group to the imidazole nitrogen and the C-C bonds of the carboxylic acid groups.

Quantum chemical calculations on similar molecules, like 1-propylimidazole-4,5-dicarboxylic acid, have shown that different tautomeric and zwitterionic forms can exist in solution, and their relative stability can be accurately predicted. researchgate.net By systematically calculating the energy of each conformation, a conformational energy landscape can be mapped out, identifying the global minimum energy structure and the energy barriers between different conformers. This information is vital for understanding how the molecule will behave in different environments. An intramolecular hydrogen bond between the carboxylic acid groups is a common feature observed in the crystal structures of related imidazole-4,5-dicarboxylic acid derivatives. nih.gov

Table 1: Predicted Geometrical Parameters for this compound (Illustrative DFT Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | N1-C2 | 1.38 Å |

| Bond Length | C4-C5 | 1.39 Å |

| Bond Length | C4-C(OOH) | 1.49 Å |

| Bond Length | N1-C(Ethyl) | 1.47 Å |

| Bond Angle | C2-N1-C5 | 108.5° |

| Dihedral Angle | C(Ethyl)-N1-C2-N3 | 178.0° |

| Dihedral Angle | N1-C5-C4-C(OOH) | 0.5° |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. orientjchem.org The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated:

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo electronic changes.

These indices help predict how this compound will interact with other chemical species, such as metal ions or biological macromolecules. researchgate.net

Table 2: Calculated Electronic Properties and Reactivity Indices (Illustrative DFT Data)

| Property | Symbol | Predicted Value (eV) | Description |

| HOMO Energy | EHOMO | -6.8 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | ELUMO | -1.5 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | ΔE | 5.3 eV | Indicator of chemical stability and reactivity. |

| Electronegativity | χ | 4.15 | Tendency to attract electrons. |

| Chemical Hardness | η | 2.65 | Resistance to charge transfer. |

Molecular Dynamics Simulations of this compound in Solution and Solid Phases

Molecular dynamics (MD) simulations compute the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes. ajchem-a.com For this compound, MD simulations can reveal its behavior in different phases.

In a simulated aqueous solution, MD can be used to study:

Solvation Structure: How water molecules arrange around the solute and form hydrogen bonds with the carboxylic acid groups and imidazole nitrogens.

Conformational Dynamics: The transitions between different molecular shapes and the flexibility of the ethyl chain and carboxyl groups. ajchem-a.com

Transport Properties: Calculation of diffusion coefficients.

In the solid phase, MD simulations are used to investigate the crystal lattice dynamics, thermal stability, and mechanical properties of materials derived from this molecule, such as metal-organic frameworks (MOFs).

Prediction of Binding Energies and Interaction Modes with Metal Centers

This compound is a versatile ligand for coordinating with metal ions due to its multiple potential donor atoms: two imidazole nitrogens and four carboxylate oxygens. researchgate.netresearchgate.net This makes it an excellent building block for coordination polymers and MOFs. figshare.com

Computational methods, particularly DFT, are used to predict the binding energy and preferred coordination geometry of the ligand with various metal centers (e.g., Zn²⁺, Co²⁺, Pb²⁺, Ca²⁺). researchgate.netfigshare.comnih.gov These calculations can:

Determine the most stable binding sites on the ligand.

Calculate the strength of the metal-ligand bond.

Model how the deprotonation state of the carboxylic acid groups affects coordination. researchgate.net

Explain the resulting structures of coordination compounds, which can range from simple dimers to complex three-dimensional frameworks. figshare.com

Table 3: Predicted Binding Energies with Various Metal Ions (Illustrative Data)

| Metal Ion | Coordination Site(s) | Predicted Binding Energy (kJ/mol) |

| Zn²⁺ | N3, O(Carboxyl) | -450 |

| Ca²⁺ | O, O'(Chelate) | -380 |

| Pb²⁺ | N3, O, O'(Bridging) | -355 |

| Co²⁺ | N3, O(Carboxyl) | -475 |

Computational Modeling of Gas Adsorption and Diffusion within this compound-Based Frameworks

Metal-organic frameworks synthesized using this compound as a linker can exhibit porous structures with potential applications in gas storage and separation. researchgate.net Computational modeling is essential for predicting and understanding these properties.

Grand Canonical Monte Carlo (GCMC) simulations are a primary tool for this purpose. These simulations can predict:

Gas Adsorption Isotherms: The amount of a specific gas (e.g., CO₂, H₂, CH₄) that can be stored in the framework at a given pressure and temperature.

Isosteric Heat of Adsorption (Qst): The strength of the interaction between the gas molecules and the framework's internal surface.

Adsorption Selectivity: The preference of the framework for one gas over another in a mixture.

MD simulations can then be used to model the diffusion pathways and calculate diffusion coefficients for gas molecules within the framework's channels.

Table 4: Simulated Gas Adsorption Properties in a Hypothetical MOF (Illustrative Data)

| Gas Molecule | Uptake Capacity (cm³/g at 1 bar, 298 K) | Isosteric Heat of Adsorption (kJ/mol) |

| CO₂ | 65 | 30 |

| CH₄ | 25 | 18 |

| N₂ | 5 | 12 |

| H₂ | 12 | 8 |

In Silico Design of Novel Materials Incorporating the this compound Moiety

In silico (computational) design leverages theoretical calculations to propose novel materials with desired properties before attempting their synthesis in the lab. The this compound scaffold is a versatile starting point for such designs. researchgate.net

Computational approaches enable the high-throughput screening of virtual libraries of compounds. For instance, researchers can:

Systematically substitute different functional groups onto the imidazole ring to tune the electronic properties or steric bulk for applications in catalysis.

Model the assembly of the ligand with a wide range of metal ions to predict new MOF structures with tailored pore sizes and functionalities for specific gas separation tasks. researchgate.net

Design derivatives, such as amides or esters, and use molecular docking to evaluate their potential as inhibitors for biological targets like enzymes, a common strategy in drug discovery. nih.govnih.gov

This computational pre-screening saves significant time and resources by focusing experimental efforts on the most promising candidates.

Catalytic Applications of 1 Ethylimidazole 4,5 Dicarboxylic Acid and Its Metal Complexes

Heterogeneous Catalysis by 1-Ethylimidazole-4,5-dicarboxylic Acid-Derived MOFs

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The specific geometry and functional groups of the ligand, such as those on this compound, play a crucial role in determining the final structure and catalytic properties of the MOF. Although MOFs using the 1-ethyl derivative as a linker have not been extensively studied for catalysis, frameworks built from similar ligands like 2-ethyl-1H-imidazole-4,5-dicarboxylic acid have been synthesized, forming diverse structural topologies with metals such as lead, calcium, and cadmium. researchgate.netresearchgate.net

These materials are highly valued in heterogeneous catalysis due to their high surface area, tunable porosity, and the presence of well-defined active sites. researchgate.net The incorporation of ligands like this compound can introduce specific functionalities within the MOF structure, influencing its catalytic performance.

The catalytic activity of MOFs stems from several types of active sites that can be engineered into their structure. researchgate.net For a hypothetical MOF derived from this compound, the primary active sites would likely include:

Coordinatively Unsaturated Metal Sites (CUMs): During synthesis or through post-synthetic activation, metal centers within the MOF can have vacant coordination sites. These "open" metal sites can act as Lewis acids, activating substrate molecules that bind to them.

Functional Organic Sites: The ligand itself can participate in catalysis. The imidazole (B134444) ring contains nitrogen atoms that can act as Lewis bases, while the uncoordinated carboxyl groups can function as Brønsted acids. The ethyl group on the nitrogen at the 1-position influences the electronic properties and steric environment of the ligand. researchgate.net

Metal Nanoparticles (MNPs): It is possible to encapsulate metal nanoparticles within the pores of MOFs. These MNPs can serve as active sites for a wide range of catalytic reactions, including hydrogenations and oxidations.

The reaction mechanism in such a MOF would depend on the specific reaction and the nature of the active sites. For instance, in a Lewis acid-catalyzed reaction, a substrate would coordinate to an unsaturated metal center, rendering it more susceptible to nucleophilic attack. In reactions catalyzed by Brønsted acidic sites, a proton from a carboxylic acid group would protonate the substrate, initiating the catalytic cycle.

The well-ordered, porous structure of MOFs makes them attractive candidates for achieving high selectivity in organic reactions. The defined pore size and shape can control which substrates or intermediates can access the active sites, leading to shape-selective catalysis.

Furthermore, by designing chiral MOFs, it is possible to create an asymmetric environment around the active site. This chirality can be introduced through the use of chiral ligands or by post-synthetic modification. Such frameworks can be used for enantioselective catalysis, favoring the formation of one stereoisomer over another. Currently, there is no specific research available on the regioselectivity or stereoselectivity of catalysts derived from this compound.

Homogeneous Catalysis Involving Metal Complexes of this compound

While direct studies on the homogeneous catalytic activity of this compound metal complexes are not prominent, research on the parent compound, 1H-imidazole-4,5-dicarboxylic acid, provides a strong precedent. Novel PEPPSI-type N-heterocyclic carbene (NHC) palladium(II) metallosurfactants have been synthesized using 1H-imidazole-4,5-dicarboxylic acid as a platform. These complexes have demonstrated catalytic activity in model reduction and Suzuki-Miyaura coupling reactions conducted in aqueous media.

The structure of these catalysts can be tuned by introducing different polar and hydrophobic groups to the imidazole core, affecting their solubility and catalytic efficiency. This approach highlights the potential for developing homogeneous catalysts from this compound for various organic transformations.

| Catalyst Type | Ligand | Metal | Reaction | Medium |

|---|---|---|---|---|

| PEPPSI-type NHC Metallosurfactant | 1H-imidazole-4,5-dicarboxylic acid derivative | Palladium(II) | p-Nitrophenol Reduction | Aqueous |

| PEPPSI-type NHC Metallosurfactant | 1H-imidazole-4,5-dicarboxylic acid derivative | Palladium(II) | Suzuki-Miyaura Coupling | Aqueous |

Photocatalytic Properties of this compound-Based Materials

The photocatalytic potential of MOFs has been an area of intense research. The combination of light-absorbing organic linkers and photoactive metal clusters can lead to materials capable of driving chemical reactions with light. For instance, a terbium complex with 2-isopropylimidazole-4,5-dicarboxylic acid has been incorporated into a titanium dioxide matrix to create a luminescent hybrid material, suggesting the potential for photoactive applications of related imidazole derivatives. researchgate.net

Although specific studies on the photocatalytic properties of materials based on this compound are not available, the general principles suggest they could be designed for such purposes. By selecting appropriate metal centers that can undergo photoinduced electron transfer and functionalizing the imidazole ligand to tune its light-harvesting properties, it may be possible to develop photocatalysts for applications such as pollutant degradation or solar fuel production.

Stability and Reusability of this compound Catalytic Systems

A key advantage of heterogeneous catalysts, including MOFs, is their potential for easy separation from the reaction mixture and subsequent reuse. The stability of a MOF catalyst under reaction conditions is critical for its practical application. This includes thermal stability and chemical stability in the presence of substrates, products, and solvents.

Studies on various MOF systems have demonstrated excellent stability and reusability over multiple catalytic cycles. For example, some MOFs have been shown to maintain their structural integrity and high conversion efficiencies for over seven or eight cycles. This robust nature is a significant advantage over many homogeneous catalysts. While specific data on the stability and reusability of catalytic systems derived from this compound are not yet available, these are critical parameters that would be evaluated in the development of any such catalyst.

Advanced Material Science Applications Excluding Biological/clinical

Gas Adsorption, Separation, and Storage Applications of 1-Ethylimidazole-4,5-dicarboxylic Acid-Based Materials

Metal-organic frameworks constructed using imidazole-dicarboxylic acid derivatives are recognized for their potential in gas adsorption and separation. researchgate.net The presence of both nitrogen atoms in the imidazole (B134444) ring and oxygen atoms in the carboxylate groups provides multiple coordination sites for metal ions, leading to the formation of porous structures with tunable properties. researchgate.net While specific data for MOFs based on this compound is limited, the behavior of closely related structures provides significant insights into their expected performance.

Selective CO₂ Capture and Other Greenhouse Gases

The selective capture of carbon dioxide is a critical area of research for mitigating greenhouse gas emissions. MOFs derived from imidazole-based ligands are promising candidates for this application due to the synergistic effects of open metal sites and functional organic linkers. nih.govrsc.org The nitrogen-rich imidazole backbone can enhance CO₂ affinity through dipole-quadrupole interactions.

For instance, a MOF synthesized from a related charged imidazolinium-based dicarboxylic acid ligand, Cu-Sp5, demonstrated exceptionally high CO₂/N₂ selectivity. nih.gov This selectivity is crucial for post-combustion capture where CO₂ needs to be separated from flue gas, which is predominantly nitrogen. nih.gov While the parent structure initially had its pores blocked by coordinated ethanol (B145695) molecules, activation through solvent exchange and heating revealed a porous structure with a high affinity for CO₂. nih.gov The combination of open metal sites and the charged framework in Cu-Sp5 resulted in a CO₂/N₂ selectivity value of over 200 under typical flue gas conditions (0.15 bar CO₂/0.85 bar N₂). nih.gov

Furthermore, the introduction of amino groups to the framework, as seen in Amino-MIL-101(Fe), can significantly boost CO₂ adsorption through chemisorption, where the acidic CO₂ molecules interact with the basic amine functionalities. nih.gov This suggests that functionalized derivatives of this compound could be designed to achieve even higher CO₂ uptake capacities. The stability of these materials in the presence of water is a crucial factor for practical applications, as water vapor is a common component of industrial gas streams. nih.gov

Table 1: CO₂ Adsorption Data for Related Imidazole-Based MOFs

| Material | CO₂ Uptake | Conditions | Reference |

|---|---|---|---|

| Cu-Sp5 | High selectivity over N₂ (IAST selectivity > 200) | 0.15 bar CO₂/0.85 bar N₂ | nih.gov |

| Amino-MIL-101(Fe) | 13 mmol g⁻¹ | 4 MPa | nih.gov |

H₂ and CH₄ Storage Capacity

The development of safe and efficient hydrogen (H₂) and methane (B114726) (CH₄) storage materials is essential for the transition to cleaner energy sources. MOFs are considered promising materials for this purpose due to their high porosity and large surface areas. The storage capacity of these materials is influenced by factors such as pore size, surface area, and the strength of the interaction between the gas molecules and the framework.

Table 2: H₂ and CH₄ Isosteric Heat of Adsorption for a Representative MOF

| Gas | Isosteric Heat of Adsorption (kJ/mol) | Material |

|---|---|---|

| H₂ | -5.0 to -6.9 | MOF-5 |

Chemo-sensing and Luminescent Sensing Applications of this compound Derivatives

Luminescent metal-organic frameworks (L-MOFs) have garnered significant attention for their potential in chemical sensing applications. rsc.orgrsc.orgosti.gov The incorporation of ligands like this compound derivatives can lead to frameworks that exhibit fluorescence, which can be modulated by the presence of specific analytes. researchgate.net

Detection of Small Molecules and Ions

Derivatives of imidazole-4,5-dicarboxylic acid have been successfully employed in the development of sensors for a variety of small molecules and ions. For example, silver nanoparticles functionalized with 1H-imidazole-4,5-dicarboxylic acid (IDCA) have been used for the dual colorimetric detection of Zn²⁺ ions and homocysteine (Hcy). nih.gov The functionalized nanoparticles exhibit a color change from yellow to red in the presence of these analytes, allowing for their visual and spectroscopic detection with low detection limits of 2.38 μM for Zn²⁺ and 0.54 nM for Hcy. nih.govacs.org

Furthermore, L-MOFs based on imidazole-functionalized ligands have demonstrated the ability to detect nitroaromatic compounds, which are common environmental pollutants and components of explosives. researchgate.netacs.org An iron and 3,5-pyrazoledicarboxylic acid-based MOF has been shown to be effective in sensing nitroaromatic compounds in aqueous media. researchgate.net Similarly, a Cd(II)-based MOF exhibited selective detection of 2,4,6-trinitrophenol (TNP) and 4-nitroaniline (B120555) (4-NA). acs.org The sensing capability extends to metal ions as well, with some MOFs showing high selectivity for Fe³⁺ and Al³⁺ ions. researchgate.net

Table 3: Analytes Detected by Related Imidazole-Based Sensors

| Sensor Material/MOF | Analyte Detected | Detection Method | Reference |

|---|---|---|---|

| IDCA-functionalized AgNPs | Zn²⁺, Homocysteine | Colorimetric | nih.govacs.org |

| Imidazole-functionalized MOF (HBU-166) | 4-Nitrophenol, Fe³⁺ | Fluorescence Quenching | researchgate.net |

| Imidazole-functionalized MOF (HBU-168) | Picric Acid | Fluorescence Shift | researchgate.netacs.org |

| Cd(II)-based MOF | 2,4,6-trinitrophenol (TNP), 4-nitroaniline (4-NA) | Fluorescence Quenching | acs.org |

Fluorescence Quenching and Enhancement Mechanisms

The primary mechanism behind the sensing capability of many L-MOFs is fluorescence quenching or enhancement upon interaction with an analyte. researchgate.net Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample.

One common mechanism is photoinduced electron transfer (PET). researchgate.net In this process, the excited state of the fluorophore (the luminescent part of the MOF) can be quenched by an electron transfer to or from the analyte. For example, the detection of nitroaromatic compounds, which are electron-deficient, often occurs via PET from the electron-rich MOF to the analyte, leading to a quenching of the fluorescence. chemrxiv.org The efficiency of this process is dependent on the electronic properties of both the MOF and the analyte.

Another mechanism is resonance energy transfer (RET), where energy is transferred non-radiatively from an excited donor fluorophore to a suitable acceptor molecule. acs.org This can also result in fluorescence quenching. The spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor is a key factor in RET.

In some cases, the interaction with an analyte can lead to fluorescence enhancement. This can occur if the analyte restricts the non-radiative decay pathways of the fluorophore or if it leads to the formation of a more rigid and emissive complex.

Electrochemical Properties and Energy Storage Potential

The electrochemical properties of coordination polymers and MOFs based on imidazole-dicarboxylic acid ligands are an emerging area of interest, with potential applications in electrochemical sensing and energy storage.

Coordination polymers have been investigated as electrochemical sensors. For instance, certain coordination polymers have been used to create modified electrodes for the detection of ions like Cr₂O₇²⁻ through cyclic voltammetry. rsc.org The redox activity of the metal centers and the electronic properties of the organic ligands play a crucial role in their electrochemical behavior. A cobalt-based molecular square synthesized with imidazole-4,5-dicarboxylate has also been studied for its electrochemical properties.

A particularly promising application is in the field of proton conductivity. MOFs can be designed to have ordered arrangements of proton-donating and -accepting groups, creating pathways for efficient proton transport. Imidazole molecules are often incorporated into porous materials to enhance their proton conductivity. nih.gov A study on an iron-based MOF demonstrated that chemically coordinating imidazole into the framework (Im-Fe-MOF) resulted in a proton conductivity of 1.21 × 10⁻² S cm⁻¹ at 60 °C, which is significantly higher than when imidazole is physically adsorbed within the pores. nih.gov A strontium-based MOF constructed with a tetrazole-based imidazole dicarboxylic acid also exhibited a high proton conductivity of 1.22 × 10⁻² S/cm at 100 °C and 98% relative humidity, highlighting the potential of these materials for use in fuel cells. nih.gov While direct electrochemical data for this compound-based materials is scarce, the results from related systems strongly suggest that they are promising candidates for the development of novel electrochemical materials.

Self-Assembly and Supramolecular Architectures from this compound

This compound, also known as 2-ethyl-1H-imidazole-4,5-dicarboxylic acid (H₃EIDC), is a highly versatile organic ligand in the field of supramolecular chemistry and crystal engineering. Its capacity for self-assembly into complex architectures is rooted in its molecular structure. The ligand possesses multiple functional groups capable of forming coordinate bonds and hydrogen bonds: two carboxylic acid groups and two nitrogen atoms within the imidazole ring. researchgate.netwalshmedicalmedia.com These sites can act as both proton donors and acceptors, allowing for a variety of coordination modes with metal ions. researchgate.netwalshmedicalmedia.com

The ligand can be deprotonated in stages to form H₂EIDC⁻, HEIDC²⁻, or EIDC³⁻ species, which provides precise control over the assembly process through factors like pH and solvent choice. nih.gov This adaptability, combined with the specific coordination preferences of different metal centers, allows for the rational design and synthesis of a wide array of metal-organic frameworks (MOFs) with diverse dimensionalities and topologies, ranging from discrete molecular units to intricate three-dimensional networks. researchgate.netnih.gov

Research into the hydrothermal and solvothermal reactions of this compound with various metal salts has yielded several novel supramolecular structures. The final architecture is highly dependent on the synthetic conditions, including the metal ion used, the pH of the solution, and the presence of auxiliary ligands. nih.gov

Detailed studies have demonstrated the ligand's ability to coordinate with transition metals such as Nickel(II), Manganese(II), and Cadmium(II), resulting in frameworks with distinct properties and structures. nih.gov For instance, in the presence of Ni(II), H₃EIDC self-assembles into a zero-dimensional (0D) tetranuclear molecular square. nih.gov When reacted with Mn(II), it can form two-dimensional (2D) sheets, whose final topology can be a honeycomb-like lattice or a structure composed of helical chains bridged by co-ligands like 4,4'-bipyridine (B149096). nih.gov With Cd(II) ions, H₃EIDC has been shown to construct robust three-dimensional (3D) frameworks, sometimes incorporating other cations like potassium into the structure. nih.govresearchgate.net

The coordination flexibility of the H₃EIDC ligand is a key factor in the formation of these architectures. It has been observed to adopt various bridging modes, such as μ₂ and μ₃, effectively linking multiple metal centers to extend the structure in one, two, or three dimensions. nih.gov

The tables below summarize key research findings on the supramolecular structures derived from this compound.

Table 1: Summary of Supramolecular Architectures from this compound

| Metal Ion | Complex Formula | Dimensionality | Structural Description | Source |

|---|---|---|---|---|

| Nickel(II) | {[Ni₄(HEIDC)₄(H₂O)₈]·2H₂O} | 0D | Forms a discrete, symmetrical tetranuclear molecular square. | nih.gov |

| Manganese(II) | {[Mn(HEIDC)(4,4'-bipy)₀.₅(H₂O)]·H₂O}ₙ | 2D | A sheet structure where left- and right-handed helical chains are bridged by 4,4'-bipyridine. | nih.gov |

| Manganese(II) | [Mn₆(EIDC)₄(py)(H₂O)₄]ₙ | 2D | A honeycomb-like sheet constructed from μ₃-EIDC³⁻ ligands and Mn(II) ions. | nih.gov |

| Cadmium(II) | {[Cd₂(EIDC)(H₂EIDC)(4,4'-bipy)₁.₅]·H₂O}ₙ | 3D | A three-dimensional framework built from 2D layers that are joined by μ₂-HEIDC²⁻ and 4,4'-bipyridine bridges. | nih.gov |

Table 2: Coordination Details of the this compound Ligand in Various Frameworks

| Complex Formula | Ligand Species | Coordination Mode | Metal Ion(s) Coordinated | Source |

|---|---|---|---|---|

| {[Ni₄(HEIDC)₄(H₂O)₈]·2H₂O} | HEIDC²⁻ | Not specified | Ni(II) | nih.gov |

| {[Mn(HEIDC)(4,4'-bipy)₀.₅(H₂O)]·H₂O}ₙ | HEIDC²⁻ | Not specified | Mn(II) | nih.gov |

| [Mn₆(EIDC)₄(py)(H₂O)₄]ₙ | EIDC³⁻ | μ₃ | Mn(II) | nih.gov |

| {[Cd₂(EIDC)(H₂EIDC)(4,4'-bipy)₁.₅]·H₂O}ₙ | EIDC³⁻, H₂EIDC⁻ | μ₂ (for HEIDC²⁻ component) | Cd(II) | nih.gov |

Future Research Directions and Emerging Trends for 1 Ethylimidazole 4,5 Dicarboxylic Acid

Integration with Advanced Manufacturing Techniques (e.g., 3D printing of MOFs)

A significant emerging trend is the integration of functional materials with advanced manufacturing methods like 3D printing. Metal-Organic Frameworks (MOFs), which can be constructed using linkers like 1-Ethylimidazole-4,5-dicarboxylic acid, are at the forefront of this revolution. researchgate.net The ability to 3D print MOFs allows for the creation of macroscopic structures with complex and precisely controlled geometries, which is a substantial leap from conventional powder forms. researchgate.net

Techniques such as Direct Ink Writing (DIW) are being developed to fabricate MOF-based monoliths. nih.gov This involves creating a viscoelastic ink by suspending MOF particles in a solution with binders and solvents. The resulting ink can be extruded layer-by-layer to form a desired 3D structure. The research into 2-ethyl-1H-imidazole-4,5-dicarboxylic acid (H3EIDA) to prepare novel MOFs provides a direct link for the compound's potential in this area. researchgate.net

Future research will likely focus on optimizing ink formulations containing MOFs derived from this compound to achieve high-resolution printing and mechanical stability. The goal is to fabricate custom-designed devices for specific applications, such as catalytic reactors, specialized filters for water treatment, or platforms for gas sorption and separation. researchgate.net

Table 1: 3D Printing Strategies for MOF-based Materials

| Fabrication Strategy | Description | Potential Relevance for this compound MOFs |

| Direct Ink Writing (DIW) | Extrusion of a viscoelastic ink containing MOF particles to build a structure layer-by-layer. nih.gov | High potential for creating custom-shaped monoliths for catalysis or separation. |

| Seed-Assisted In-situ Growth | A 3D-printed scaffold is used as a template for the secondary growth of MOF crystals. researchgate.net | Could be used to coat complex, pre-designed polymer or ceramic structures with a functional MOF layer. |

| Matrix Incorporation | MOF powders are embedded within a printable polymer matrix. researchgate.net | Offers a straightforward method to impart the functional properties of the MOF into a mechanically robust composite material. |

| Selective Laser Sintering (SLS) | A laser is used to selectively fuse powdered MOF material together. researchgate.net | Enables the creation of porous, high-surface-area components directly from MOF powder. |

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

While established methods for synthesizing imidazole (B134444) dicarboxylic acids exist, ongoing research is focused on developing more efficient, economical, and environmentally friendly pathways. A key objective is to move away from expensive starting materials and harsh reaction conditions. google.com For instance, a novel process for the parent compound, imidazole-4,5-dicarboxylic acid, utilizes inexpensive starting materials like imidazole and formaldehyde, offering a more economical route. google.com

Future work concerning this compound will likely explore:

Step-wise Functionalization: New approaches based on the sequential functionalization of the imidazole core could allow for greater control over the final product and the introduction of diverse functionalities. nih.gov

Green Chemistry Principles: The use of aqueous media, minimizing waste, and employing less hazardous reagents are central to sustainable methodologies. Research into carrying out organic reactions in water is gaining significant traction and could be applied to the synthesis of this compound and its derivatives. nih.gov

In Situ Synthesis: The in situ synthesis of ligands during the formation of coordination polymers is a growing area of interest. researchgate.net This approach can lead to the discovery of novel structures and materials that may not be accessible through conventional, pre-synthesized ligand routes.

Development of Multifunctional Materials Based on this compound

This compound is considered a multifunctional ligand due to its multiple potential coordination sites: the two nitrogen atoms of the imidazole ring and the four oxygen atoms of the two carboxylate groups. researchgate.net This versatility allows it to bind with metal ions in various modes to construct coordination polymers and MOFs with diverse topologies and properties. researchgate.netrsc.org

The development of multifunctional materials based on this compound is a major research thrust. Current and future areas of exploration include:

Coordination Polymers: The compound and its analogues have been successfully used to create 1D, 2D, and 3D coordination polymers with interesting thermal and photoluminescent properties. rsc.orgrsc.org Future work will aim to systematically tune these properties by selecting different metal ions and reaction conditions.

Sensors and Analytical Reagents: The parent compound, 1H-imidazole-4,5-dicarboxylic acid, has been used to functionalize silver nanoparticles to create dual colorimetric sensors for detecting zinc ions and homocysteine. nih.gov Similarly, resins functionalized with imidazole-4,5-dicarboxylic acid have been developed for the selective separation and speciation of vanadium ions. researchgate.net This indicates a strong potential for this compound in the development of new analytical tools.

Catalysis: Imidazole derivatives are crucial in the synthesis of N-heterocyclic carbene (NHC) complexes, which are powerful catalysts for a range of organic reactions. nih.gov Materials based on this compound could be designed to act as heterogeneous catalysts that are easily recoverable and reusable.

Table 2: Examples of Functional Materials from Imidazole Dicarboxylic Acids

| Material Type | Ligand Used | Function/Application | Research Finding |

| 3D Metal-Organic Framework | 2-ethyl-1H-imidazole-4,5-dicarboxylic acid | Potential for porous materials | Successfully synthesized a 3D MOF with Cd(II), demonstrating the ligand's utility in creating complex frameworks. researchgate.net |

| Coordination Polymers | 2-(3-methoxyphenyl)-1H-imidazole-4,5-dicarboxylic acid | Luminescence, thermal stability | Formed 3D polymers with Mn(II) and Zn(II) exhibiting strong coordination ability and varied coordination modes. rsc.org |

| Colorimetric Sensor | 1H-imidazole-4,5-dicarboxylic acid | Ion detection | Functionalized silver nanoparticles were used for the selective colorimetric detection of Zn2+ and homocysteine. nih.gov |

| Ion-exchange Resin | Imidazole 4,5-dicarboxylic acid | Metal ion speciation | A synthesized resin demonstrated selective separation of Vanadium(IV) and Vanadium(V) species from water samples. researchgate.net |

| Catalytic Systems | 1H-imidazole-4,5-dicarboxylic acid | Catalysis in aqueous media | Used as a scaffold to synthesize amphiphilic NHC palladium complexes for catalytic reactions in water. nih.gov |

Interdisciplinary Research Opportunities for the Compound

The diverse properties and applications of this compound create numerous opportunities for interdisciplinary collaboration. The compound serves as a bridge between several scientific fields:

Chemistry and Materials Science: The fundamental synthesis of the compound and its derivatives, and their subsequent assembly into MOFs and coordination polymers, is a core area of chemical research. researchgate.netresearchgate.net Materials scientists can then investigate the properties (e.g., porosity, conductivity, luminescence) of these novel materials. rsc.org

Environmental Science and Engineering: The potential for MOFs derived from this ligand in gas storage, gas separation, and water purification presents a clear link to environmental applications. researchgate.net Engineers can work to design and implement systems, such as 3D-printed filters or adsorption columns, that utilize these materials for pollution remediation.

Analytical Chemistry and Biomedicine: The development of sensors for metal ions and biomolecules opens avenues in analytical chemistry. nih.gov Furthermore, the imidazole-4,5-dicarboxylic acid scaffold is recognized for its utility in medicinal chemistry as a building block for creating compounds that can be screened for biological activity, potentially as enzyme inhibitors. nih.gov

Future breakthroughs involving this compound will likely emerge from research that transcends traditional disciplinary boundaries, combining expertise in synthetic chemistry, advanced manufacturing, and applied sciences to address complex challenges.

Q & A

Q. What are the optimal synthetic routes for 1-Ethylimidazole-4,5-dicarboxylic acid, and how can yields be improved?

A three-step synthesis starting from imidazole-4,5-dicarboxylic acid has been optimized:

Reaction with acetic anhydride : Reflux imidazole-4,5-dicarboxylic acid in acetic anhydride to obtain imidazole-4-carboxylic acid.

Esterification : React the product with ethanol and concentrated sulfuric acid to form ethyl imidazole-4-carboxylate.

Reduction : Use LiAlH₄ in ether at room temperature to reduce the ester, yielding the target compound. Total yield: 49.6% .

Optimization Tips :